REACTION_SMILES
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[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:30][CH2:31][O:32][CH2:33][CH3:34].[F:16][C:17]([S:18](=[O:19])(=[O:20])[Cl:21])([F:22])[F:23].[F:3][C:4]([CH:5]([OH:6])[c:7]1[cH:8][cH:9][c:10]([F:13])[cH:11][cH:12]1)([F:14])[F:15].[H-:2].[Na+:1]>>[F:3][C:4]([CH:5]([O:6][S:18]([C:17]([F:16])([F:22])[F:23])(=[O:19])=[O:20])[c:7]1[cH:8][cH:9][c:10]([F:13])[cH:11][cH:12]1)([F:14])[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc(F)cc1)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=S(=O)(OC(c1ccc(F)cc1)C(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |